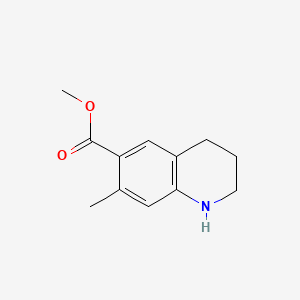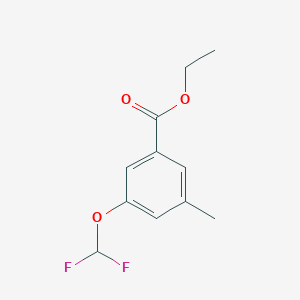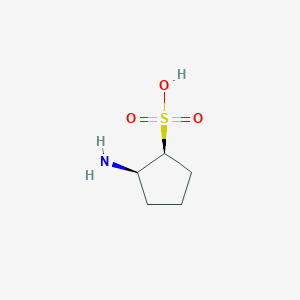
(1S,2R)-2-Aminocyclopentane-1-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2R)-2-Aminocyclopentane-1-sulfonic acid is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and interactions with other molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-2-Aminocyclopentane-1-sulfonic acid typically involves the use of enantioselective methods to ensure the correct stereochemistry. One common approach is the enzymatic process, which utilizes specific enzymes to catalyze the formation of the desired enantiomer . Another method involves the use of chiral auxiliaries or catalysts to induce the formation of the (1S,2R) configuration during the synthesis .
Industrial Production Methods
Industrial production of this compound often relies on large-scale enzymatic processes due to their efficiency and selectivity. These methods are optimized to produce high yields of the desired enantiomer with minimal by-products .
Chemical Reactions Analysis
Types of Reactions
(1S,2R)-2-Aminocyclopentane-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions
The reactions of this compound often require specific reagents and conditions to ensure selectivity and yield. For example, oxidation reactions may be carried out in acidic or basic conditions, while reduction reactions typically require anhydrous solvents to prevent side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation can lead to the formation of sulfonic acids or sulfonates, while reduction may yield amines or alcohols .
Scientific Research Applications
(1S,2R)-2-Aminocyclopentane-1-sulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound is studied for its interactions with enzymes and receptors, providing insights into biochemical pathways.
Medicine: Research explores its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is utilized in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism by which (1S,2R)-2-Aminocyclopentane-1-sulfonic acid exerts its effects involves its interaction with specific molecular targets. These interactions often involve binding to enzymes or receptors, leading to changes in their activity. The compound’s unique stereochemistry allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- (1R,2S)-2-Aminocyclopentane-1-sulfonic acid
- (1S,2R)-2-Bromocyclopentanol
- (1S,2R)-2-Dihydroxycyclohexa-3,5-diene-1-carboxylic acid
Uniqueness
What sets (1S,2R)-2-Aminocyclopentane-1-sulfonic acid apart from similar compounds is its specific stereochemistry, which imparts unique reactivity and binding properties. This makes it particularly valuable in applications requiring high selectivity and specificity .
Properties
Molecular Formula |
C5H11NO3S |
|---|---|
Molecular Weight |
165.21 g/mol |
IUPAC Name |
(1S,2R)-2-aminocyclopentane-1-sulfonic acid |
InChI |
InChI=1S/C5H11NO3S/c6-4-2-1-3-5(4)10(7,8)9/h4-5H,1-3,6H2,(H,7,8,9)/t4-,5+/m1/s1 |
InChI Key |
DNTFEAHNXKUSKQ-UHNVWZDZSA-N |
Isomeric SMILES |
C1C[C@H]([C@H](C1)S(=O)(=O)O)N |
Canonical SMILES |
C1CC(C(C1)S(=O)(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


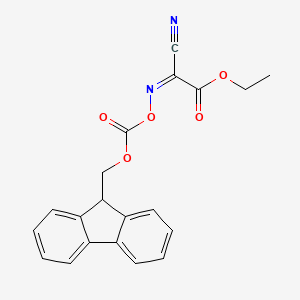
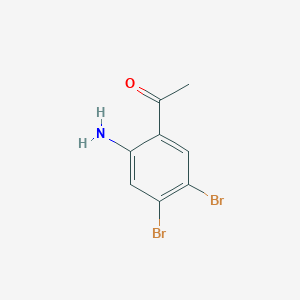
![7-Methoxybenzo[b]thiophen-2-amine](/img/structure/B13654290.png)
![(2R)-2-amino-3-methyl-N-[(1S)-1-phenylethyl]butanamide](/img/structure/B13654302.png)
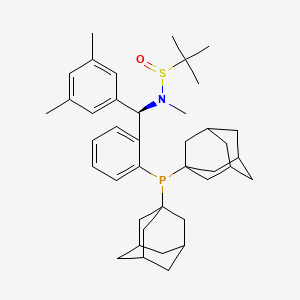
![4-amino-4H-cyclopenta[b]thiophen-6(5H)-one](/img/structure/B13654315.png)
![tert-Butyl 7-chloro-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13654319.png)
![Ethyl 5-chloro-1H-benzo[d][1,2,3]triazole-6-carboxylate](/img/structure/B13654320.png)
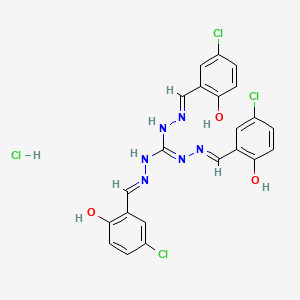
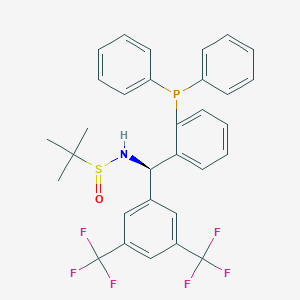
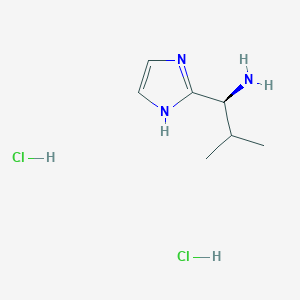
![6-(4-methoxyphenoxy)-2,2-dimethyl-7-phenylmethoxy-4-(phenylmethoxymethyl)-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran](/img/structure/B13654362.png)
